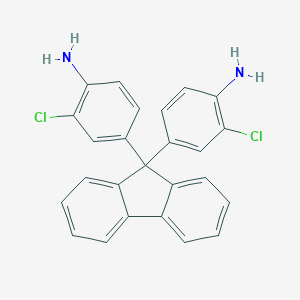

9,9-Bis(4-amino-3-chlorophenyl)fluorene

描述

Flavitan is a compound belonging to the class of flavonoids, which are polyphenolic phytochemicals found in various fruits, vegetables, and grains. Flavonoids are known for their antioxidant properties and their role in plant pigmentation, UV filtration, symbiotic nitrogen fixation, and floral pigmentation. Flavitan, like other flavonoids, has been studied for its potential health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective effects.

准备方法

合成路线和反应条件

黄烷酮的合成通常涉及使用天然深共熔溶剂 (NADES) 从食品样品中提取黄酮类化合物。该方法被认为是绿色且高效的,可以实现黄酮类化合物的较高回收率。 提取条件通常包括 3:1 的液固比、60°C 的提取温度以及在 1400 rpm 下搅拌 30 分钟的提取时间 .

工业生产方法

黄烷酮的工业生产涉及使用溶剂提取法从植物来源中进行大规模提取。溶剂提取是最广泛使用的方法,其中溶剂渗透固体基质,溶解溶质,并将溶质扩散出固体基质。 然后收集提取的溶质 .

化学反应分析

反应类型

黄烷酮会发生各种化学反应,包括:

氧化: 黄烷酮可以被氧化,导致形成不同的氧化产物。

还原: 它也可以发生还原反应,其中氢原子被添加到异咯嗪环体系上的特定氮原子.

取代: 黄烷酮可以参与取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件

这些反应中使用的常见试剂包括用于氧化的过氧化氢和用于还原的氢气。这些反应的条件各不相同,但通常涉及特定的温度和 pH 值以优化反应速率。

形成的主要产物

从这些反应中形成的主要产物取决于所用反应的具体类型和条件。例如,黄烷酮的氧化会导致形成各种氧化的黄酮类化合物衍生物。

科学研究应用

Electronics Applications

CAF is predominantly used as a hardener in electronic applications due to its ability to enhance the properties of epoxy resins. The primary applications include:

- Printed Circuit Boards (PCBs) : CAF-hardened epoxy layers exhibit significantly lower water absorption compared to conventional polyamine hardeners, which is crucial for maintaining the integrity of electronic circuits in humid environments .

- Capacitors : The use of CAF in capacitor manufacturing leads to layers with reduced electrical dissipation and leakage currents. This results in improved performance and reliability of capacitors made from epoxy and dispersed metal oxides .

- Coil-Coating Applications : CAF-cured epoxy coatings demonstrate minimal pick-off tendencies, making them ideal for coil-coating processes where durability is essential .

Material Science Applications

CAF's unique properties extend beyond electronics into various material science applications:

- Prepregs Production : When melt-dissolved, CAF serves as a latent hardener, providing good tack at room temperature and extending shelf life. This makes it easier to process and enhances water resistance after curing .

- Polyimide-Fluorocarbon Blends : CAF can be utilized as a monomer to produce polyimide-fluorocarbon blends, resulting in resins with low dielectric constants and excellent processability. These materials are particularly useful as insulators in high-frequency electronic applications .

Mechanical and Electronic Property Enhancement

CAF has been shown to positively impact the mechanical and electronic properties of hybrid polyolefin-glycidyl acrylate hotmelts when used as a crosslinker. This application is critical in developing advanced materials that require both mechanical strength and electrical insulation .

Case Study 1: Enhanced Performance in PCBs

A study demonstrated that PCBs manufactured with CAF-hardened epoxy resins exhibited a reduction in water absorption by over 30% compared to traditional hardeners. This improvement significantly increased the longevity and reliability of the circuits under varying environmental conditions.

Case Study 2: Capacitor Efficiency

Research on capacitors using CAF showed a marked decrease in leakage current by approximately 25%, leading to more efficient energy storage solutions. The findings suggest that incorporating CAF can enhance the performance of capacitors in high-frequency applications.

作用机制

黄烷酮的作用机制涉及其清除自由基和减少氧化应激的能力。 它针对多种分子途径,包括抑制核受体、芳烃受体、激酶、受体酪氨酸激酶和 G 蛋白偶联受体 . 这些相互作用有助于减少炎症,预防癌细胞增殖,并保护神经元免受损伤。

相似化合物的比较

黄烷酮类似于其他黄酮类化合物,如槲皮素、橙皮苷和柚皮苷。它在其特定的分子结构和它所针对的特定途径方面是独一无二的。例如:

槲皮素: 以其强大的抗氧化特性及其调节细胞信号传导途径的能力而闻名。

橙皮苷: 主要存在于柑橘类水果中,以其心血管益处而闻名。

柚皮苷: 存在于葡萄柚中,以其抗炎和抗癌特性而闻名.

黄烷酮因其抗氧化、抗炎和神经保护作用的独特组合而脱颖而出,使其成为各种科学和工业应用的宝贵化合物。

生物活性

9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS Number: 107934-68-9) is an organic compound characterized by its unique structural features, including two amino groups and chlorine substitutions on the phenyl rings. This compound is primarily recognized for its role in the synthesis of polyimide materials, which are utilized in high-performance applications due to their thermal stability and mechanical properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in various fields.

- Molecular Formula : C25H18Cl2N2

- Molecular Weight : 417.33 g/mol

- Purity : ≥98% (by HPLC)

- Melting Point : 200 °C

| Property | Value |

|---|---|

| Molecular Formula | C25H18Cl2N2 |

| Molecular Weight | 417.33 g/mol |

| Purity | >98.0% (HPLC) |

| Melting Point | 200 °C |

The biological activity of this compound is largely attributed to its chemical structure, which allows it to interact with various biochemical pathways:

- Target Interaction : The primary amine groups in the compound facilitate nucleophilic substitution reactions with aromatic dianhydrides, leading to the formation of polyimide chains.

- Biochemical Pathways : It plays a significant role in polymer chemistry, particularly in producing materials that exhibit enhanced thermal and chemical stability due to the strong covalent bonds formed during polymerization.

- Environmental Influence : The solubility of the compound in solvents like tetrahydrofuran (THF) and its thermal stability (degradation temperatures exceeding 500°C) are critical for its effectiveness in laboratory settings.

Biological Applications

While specific biological applications of this compound are less common than its industrial uses, its derivatives have been explored for potential roles in drug development and biomedical research due to their unique chemical properties.

Case Studies

- Polyimide Synthesis : Research has demonstrated that compounds like this compound can be effectively used in synthesizing polyimides that are resistant to high temperatures and harsh chemicals. This has implications for their use in aerospace and electronics industries where material performance is critical.

- Potential Drug Development : Investigations into derivatives of this compound suggest possible applications in medicinal chemistry, particularly as precursors for compounds with biological activity.

Toxicological Profile

Although specific toxicological data on this compound is limited, studies on structurally similar compounds indicate potential endocrine-disrupting effects. For instance, certain chlorinated compounds have been shown to exhibit estrogenic activity or anti-androgenic effects . Continuous research is necessary to evaluate the safety profile and biological effects of this compound comprehensively.

常见问题

Basic Research Questions

Q. What synthetic methods are recommended for 9,9-Bis(4-amino-3-chlorophenyl)fluorene, and how can impurities be minimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or aryl coupling reactions. For example, BF₃·Et₂O-mediated Friedel-Crafts reactions are effective for constructing diarylfluorene frameworks . Key impurities include unreacted starting materials or byproducts from incomplete substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using DMF/ethanol) is recommended. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine proton integration .

- Elemental Analysis : Validate empirical formula (e.g., C25H18ClN2) with ≤0.3% deviation .

- GC-MS : Detect volatile impurities (LOQ: 0.01 mg/kg) using inert sampling tubes and internal calibration .

- X-ray Crystallography : Resolve crystal structure for steric/electronic analysis (e.g., torsion angles between fluorene and aryl groups) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A eye irritant) .

- Ventilation : Use fume hoods with local exhaust to limit inhalation of dust.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability data (e.g., melting points) be resolved?

- Methodological Answer : Variations arise from differences in sample purity and analytical methods. For accurate results:

- DSC Analysis : Use heating rates of 10°C/min under nitrogen to determine melting points (lit. range: 237–239°C) .

- TGA : Assess decomposition onset temperatures (~300–350°C) to correlate with molecular weight and substituent effects .

- Purity Control : Pre-purify samples via sublimation (>98% purity) to eliminate plasticizers or solvent residues .

Q. What computational approaches best model the electronic properties of this compound for optoelectronic applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~3.2 eV for hole-transport layers) .

- Molecular Dynamics : Simulate thin-film morphology to assess charge-carrier mobility under varying temperatures .

- Comparative Studies : Benchmark against analogs (e.g., 9,9-Bis(4-aminophenyl)fluorene) to evaluate chloro-substituent effects on conjugation .

Q. How do substituent positions (e.g., chloro vs. methyl) influence reactivity in polymerization or crosslinking reactions?

- Methodological Answer :

- Steric Effects : Chloro groups at the 3-position hinder electrophilic substitution compared to methyl, requiring harsher conditions (e.g., H₂SO₄ catalysis) .

- Electronic Effects : Chloro’s electron-withdrawing nature stabilizes intermediates in polyimide synthesis, enhancing thermal stability (Tg > 250°C) .

- Crosslinking Efficiency : Monitor reaction kinetics via FT-IR (disappearance of NH₂ peaks at ~3400 cm⁻¹) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

- Methodological Answer : Solubility depends on solvent polarity and sample crystallinity.

- Polar Solvents : Partially soluble in DMF or DMSO (5–10 mg/mL at 25°C) but insoluble in water .

- Crystallinity : Ball-mill amorphous samples to enhance solubility for spin-coating in device fabrication .

- pH Effects : Protonate amine groups in acidic media (e.g., HCl/THF) to improve solubility .

Application-Focused Questions

Q. What strategies improve the performance of this compound in perovskite solar cells?

- Methodological Answer :

- Dopant-Free HTLs : Use spin-coating (2000 rpm, 30 sec) to deposit uniform films, achieving ~15.9% PCE .

- Interface Engineering : Modify ITO substrates with UV-ozone treatment to reduce recombination losses .

- Stability Testing : Age devices under 85°C/85% RH for 500 hours to assess degradation mechanisms .

属性

IUPAC Name |

4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZUMWWHWPJAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619152 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

107934-68-9 | |

| Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2-chlorobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107934-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis(2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107934689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2-CHLORO]BENZENAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。